Ethyl 5-(bromomethyl)picolinate
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Overview
Description
Ethyl 5-(bromomethyl)picolinate is an organic compound with the molecular formula C₉H₁₀BrNO₂. It is a derivative of picolinic acid, where the ethyl ester is substituted at the 5-position with a bromomethyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-(bromomethyl)picolinate can be synthesized through a multi-step process. One common method involves the bromination of ethyl picolinate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle bromine-containing reagents.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 5-(bromomethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Medicine: Research is ongoing into its potential use in drug development, particularly as a building block for molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of ethyl 5-(bromomethyl)picolinate primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new covalent bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Ethyl 5-bromopicolinate: Similar structure but lacks the methyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 5-(bromomethyl)picolinate: Similar reactivity but with a methyl ester instead of an ethyl ester, which can affect solubility and reactivity.
5-(Bromomethyl)picolinic acid: The free acid form, which is more acidic and can participate in different types of reactions compared to the ester derivatives.
Uniqueness: this compound is unique due to the presence of both the bromomethyl group and the ethyl ester, which together confer specific reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis, particularly for applications requiring selective nucleophilic substitution reactions.
Properties
IUPAC Name |
ethyl 5-(bromomethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-4-3-7(5-10)6-11-8/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPLKDVJXUNSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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